molecular formula C15H19N3O4S2 B6179664 tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate CAS No. 2613389-54-9

tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

Cat. No. B6179664
CAS RN: 2613389-54-9
M. Wt: 369.5
InChI Key:
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Description

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate (TBBS) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a versatile building block for the synthesis of various pharmaceuticals and biochemicals, and has also been used in the development of new materials. TBBS has several unique properties, such as its high solubility in water and its ability to form strong hydrogen bonds. In addition, TBBS has been used in the synthesis of a variety of drugs, such as antibiotics, antifungals, and antivirals.

Scientific Research Applications

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and biochemicals. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has also been used in the development of new materials, such as polymers, biocatalysts, and nanomaterials. In addition, tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has been used in the synthesis of a variety of drugs, such as antibiotics, antifungals, and antivirals. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has also been used in the study of biochemical and physiological processes, such as protein-protein interactions, enzyme-substrate interactions, and cellular metabolism.

Mechanism of Action

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate acts as a chelating agent, which means that it binds to metal ions and forms a stable complex. This complexation allows tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate to bind to and inhibit the activity of certain enzymes, thus inhibiting the biochemical and physiological processes that are dependent on these enzymes. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate also has the ability to form strong hydrogen bonds, allowing it to interact with and stabilize proteins, peptides, and other molecules.
Biochemical and Physiological Effects
tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has been used in the study of biochemical and physiological processes, such as protein-protein interactions, enzyme-substrate interactions, and cellular metabolism. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has been shown to inhibit the activity of certain enzymes, thus inhibiting the biochemical and physiological processes that are dependent on these enzymes. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has also been used in the study of cell signaling pathways, as it has been shown to bind to and inhibit the activity of certain signal transduction proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has several advantages for use in laboratory experiments, such as its high solubility in water, its ability to form strong hydrogen bonds, and its ability to bind to and inhibit the activity of certain enzymes. However, tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate also has certain limitations, such as its instability in the presence of light and its potential to cause irritation to the skin, eyes, and respiratory system.

Future Directions

In the future, tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate could be used in the development of new materials, such as polymers, biocatalysts, and nanomaterials. It could also be used in the synthesis of new drugs, such as antibiotics, antifungals, and antivirals. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate could also be used to study the structure and function of proteins, peptides, and other molecules, as well as to study the biochemical and physiological processes that are dependent on these molecules. Additionally, tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate could be used to study cell signaling pathways, as it has been shown to bind to and inhibit the activity of certain signal transduction proteins. Finally, tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate could be used in the development of new drug delivery systems, such as nanoparticles and nanocapsules, which could be used to target specific tissues or organs.

Synthesis Methods

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate can be synthesized through a variety of methods, including the reaction of tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylic acid (tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylateC) with an appropriate base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate product. tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate can also be synthesized through the reaction of tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylic acid chloride (tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylateCl) with an appropriate base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 2-amino-1,3-benzothiazole-6-sulfonyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "2-amino-1,3-benzothiazole-6-sulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "tert-butyl 3-azetidinylcarbamate is dissolved in a suitable solvent (e.g. dichloromethane)", "a base (e.g. triethylamine) is added to the solution", "2-amino-1,3-benzothiazole-6-sulfonyl chloride is added dropwise to the solution while stirring at room temperature", "the reaction mixture is stirred for several hours at room temperature", "the solvent is evaporated under reduced pressure", "the residue is purified by column chromatography to yield tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate as a white solid" ] }

CAS RN

2613389-54-9

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5

Purity

95

Origin of Product

United States

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